molecular formula C17H11N B3065279 6-Phenylnaphthalene-2-carbonitrile CAS No. 358367-83-6

6-Phenylnaphthalene-2-carbonitrile

Cat. No. B3065279
Key on ui cas rn: 358367-83-6
M. Wt: 229.27 g/mol
InChI Key: CKSPPSMASZEZPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06284796B1

Procedure details

A solution of Example 121B (300 mg, 1 mmol), palladium (II) acetate (22 mg, 0.1 mmol) and 1-1′-bis(diphenyphosphino)ferrocene (111 mg, 0.2 mmol) was stirred in DMF (3 mL) for 15 minutes, treated with Cs2CO3 (813 mg, 2.5 mmol) and phenylboronic acid (228 mg, 1.5 mmol), stirred for 20 minutes at 80° C., cooled, treated with pH 7 buffer (10 mL), and extracted with diethyl ether. The ether extracts were dried (MgSO4), concentrated, filtered, and purified on silica gel with 10% ethyl acetate/hexane to provide 140 mg of the title compound as a white solid.
[Compound]
Name
solution
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-1′-bis(diphenyphosphino)ferrocene
Quantity
111 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One
Name
Cs2CO3
Quantity
813 mg
Type
reactant
Reaction Step Two
Quantity
228 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[C:7]1(B(O)O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C[N:17]([CH:19]=O)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:7]1([C:7]2[CH:12]=[C:11]3[C:10](=[CH:9][CH:8]=2)[CH:9]=[C:8]([C:19]#[N:17])[CH:7]=[CH:12]3)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
solution
Quantity
300 mg
Type
reactant
Smiles
Name
1-1′-bis(diphenyphosphino)ferrocene
Quantity
111 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
22 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Cs2CO3
Quantity
813 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
228 mg
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 20 minutes at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
treated with pH 7 buffer (10 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified on silica gel with 10% ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C=C2C=CC(=CC2=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 140 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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